molecular formula C14H16N2OS B4749902 2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B4749902
M. Wt: 260.36 g/mol
InChI Key: CLEDLWYCXCONJR-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound featuring a pyrroloimidazole core with a thioxo group and a dimethylphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the following steps:

    Formation of the Pyrroloimidazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrroloimidazole core. This can be achieved through the reaction of an amine with a diketone under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrroloimidazole intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thiol derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group and the pyrroloimidazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenyl)-3-oxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one: Similar structure but with an oxo group instead of a thioxo group.

    2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-2-one: Isomeric compound with the thioxo group at a different position.

    2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-4-one: Another isomer with the thioxo group at yet another position.

Uniqueness

The uniqueness of 2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9-5-6-11(10(2)8-9)16-13(17)12-4-3-7-15(12)14(16)18/h5-6,8,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDLWYCXCONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3CCCN3C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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